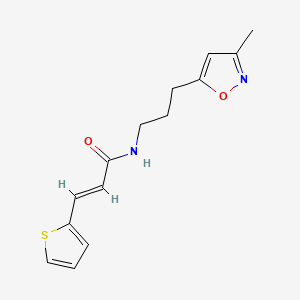
1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Cyclization Reactions
Research by Saitoh et al. (2001) discusses the synthesis of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This process is crucial for generating complex organic molecules, which can be foundational in developing pharmacologically active compounds or materials with unique properties (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Molecular Complexation and Ligand Design
Kretschmer, Dittmann, & Beck (2014) synthesized macrocyclic bis(ureas) based on diphenylurea for anion complexation. These compounds show potential as complexing agents towards various anions, demonstrating their utility in creating more selective and effective molecular receptors for applications in separation sciences and analytical chemistry (Kretschmer, Dittmann, & Beck, 2014).
Material Science and Corrosion Inhibition
Mistry, Patel, Patel, & Jauhari (2011) explored the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic conditions. Their findings indicate that these compounds can form protective layers on metal surfaces, reducing corrosion. This research opens pathways for developing new corrosion inhibitors that are more environmentally friendly and efficient (Mistry, Patel, Patel, & Jauhari, 2011).
Drug Discovery and Pharmacology
Grunewald, Romero, & Criscione (2005) reported on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline inhibitors showing potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT). These compounds have potential therapeutic applications, especially in treating disorders related to catecholamine metabolism (Grunewald, Romero, & Criscione, 2005).
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-20-13-19(14-21(16-20)32-2)26-24(28)25-18-11-10-17-7-6-12-27(23(17)15-18)33(29,30)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOAZQMGNWOUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

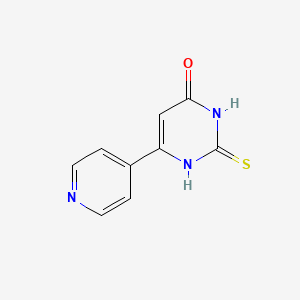
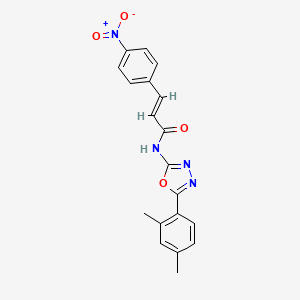
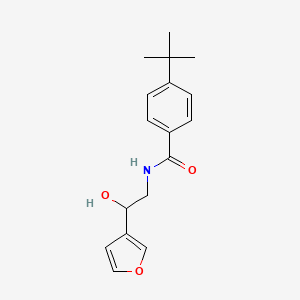

![3,4-dichloro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2856978.png)
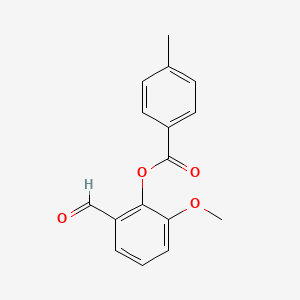
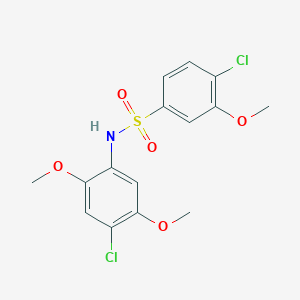
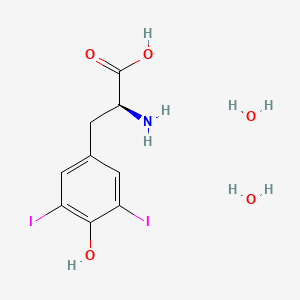
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)
